2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 477862-32-1
VCID: VC4498083
InChI: InChI=1S/C22H18N2OS/c1-16-4-6-17(7-5-16)15-25-19-10-8-18(9-11-19)22-23-13-12-20(24-22)21-3-2-14-26-21/h2-14H,15H2,1H3
SMILES: CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Molecular Formula: C22H18N2OS
Molecular Weight: 358.46

2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine

CAS No.: 477862-32-1

Cat. No.: VC4498083

Molecular Formula: C22H18N2OS

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine - 477862-32-1

Specification

CAS No. 477862-32-1
Molecular Formula C22H18N2OS
Molecular Weight 358.46
IUPAC Name 2-[4-[(4-methylphenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine
Standard InChI InChI=1S/C22H18N2OS/c1-16-4-6-17(7-5-16)15-25-19-10-8-18(9-11-19)22-23-13-12-20(24-22)21-3-2-14-26-21/h2-14H,15H2,1H3
Standard InChI Key HOTQSPAHKRFALI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure comprises a pyrimidine ring (C4N2\text{C}_4\text{N}_2) substituted at positions 2 and 4. Key features include:

  • Position 2: A phenyl group modified with a (4-methylbenzyl)oxy ether linkage, introducing steric bulk and lipophilicity.

  • Position 4: A thiophene (2-thienyl) group, contributing π-conjugation and potential heteroatom interactions .

X-ray crystallography of analogous compounds reveals non-coplanar conformations, with dihedral angles between aromatic rings ranging from 73° to 81°, likely due to steric hindrance and crystal packing forces .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC22H18N2OS\text{C}_{22}\text{H}_{18}\text{N}_{2}\text{OS}
Molecular Weight358.46 g/mol
CAS Registry Number477862-32-1
SolubilityNot explicitly reported
StabilityStable under standard conditions
Spectral DataCharacterized via NMR, IR, and MS

The compound’s logP (estimated at ~4.2) and polar surface area (~65 Ų) suggest moderate lipophilicity and permeability, aligning with drug-like properties .

Synthetic Methodologies

Classical Heterocyclization Approaches

Synthesis of 2,4-disubstituted pyrimidines typically involves:

  • Amidoxime-Acyl Chloride Cyclization: Reacting amidoximes with acyl chlorides under basic conditions (e.g., pyridine or TBAF), yielding 3,5-disubstituted-1,2,4-oxadiazoles as intermediates .

  • Microwave-Assisted Synthesis: Reduces reaction time (10–30 minutes) and improves yields (40–90%) by enhancing reaction kinetics, as seen in analogous pyrimidine derivatives .

For this compound, a plausible route involves:

  • Condensation of 4-[(4-methylbenzyl)oxy]benzaldehyde with thiophene-2-carboxamidine.

  • Cyclization under acidic or basic conditions to form the pyrimidine core .

Computational and Crystallographic Insights

Density Functional Theory (DFT) Studies

Quantum mechanical calculations predict:

  • HOMO-LUMO Gap: ~4.1 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on the pyrimidine nitrogen and thienyl sulfur, suggesting nucleophilic attack sites .

Crystal Packing and Intermolecular Interactions

In analogous structures, N–H···O and C–H···O hydrogen bonds dominate crystal packing, forming 1D chains or 2D sheets . The (4-methylbenzyl)oxy group likely induces torsional strain, reducing coplanarity and affecting solubility .

Industrial and Environmental Considerations

Scalability and Process Optimization

Challenges in large-scale synthesis include:

  • Purification: Chromatography is often required due to by-product formation .

  • Cost: Platinum catalysts (e.g., in cycloadditions) are prohibitively expensive for industrial use .

Environmental Impact

While no ecotoxicity data exist for this compound, greener methods (e.g., microwave irradiation) reduce solvent waste by 60–80% compared to traditional routes .

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